
NF-|EB-IN-10
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
NF-κB-IN-10 is a small molecule inhibitor that targets the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway. This pathway plays a crucial role in regulating immune responses, inflammation, and cell survival. NF-κB-IN-10 has gained attention for its potential therapeutic applications in treating various diseases, including cancer, inflammatory disorders, and neurodegenerative diseases .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of NF-κB-IN-10 involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Core Structure: The core structure of NF-κB-IN-10 is synthesized through a series of condensation and cyclization reactions.
Functional Group Modifications: Various functional groups are introduced to the core structure through substitution reactions to enhance the compound’s inhibitory activity.
Purification: The final product is purified using chromatographic techniques to obtain a high-purity compound.
Industrial Production Methods
Industrial production of NF-κB-IN-10 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure the compound meets pharmaceutical-grade standards.
化学反応の分析
Types of Reactions
NF-κB-IN-10 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, altering the compound’s activity.
Substitution: Substitution reactions are used to introduce or replace functional groups, enhancing the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of NF-κB-IN-10 with modified functional groups, which can exhibit different levels of inhibitory activity.
科学的研究の応用
NF-κB-IN-10 has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study the NF-κB signaling pathway and its role in various biochemical processes.
Biology: Researchers use NF-κB-IN-10 to investigate the molecular mechanisms underlying immune responses and inflammation.
Medicine: The compound is being explored for its potential therapeutic applications in treating cancer, inflammatory diseases, and neurodegenerative disorders.
Industry: NF-κB-IN-10 is used in the development of new drugs and therapeutic agents targeting the NF-κB pathway.
作用機序
NF-κB-IN-10 exerts its effects by inhibiting the NF-κB signaling pathway. The compound binds to specific molecular targets within the pathway, preventing the translocation of NF-κB to the nucleus. This inhibition blocks the transcription of genes involved in inflammation, cell proliferation, and survival. The primary molecular targets include the inhibitor of nuclear factor kappa B kinase (IKK) complex and the proteasome, which are essential for NF-κB activation .
類似化合物との比較
Similar Compounds
BAY 11-7082: Another NF-κB inhibitor that targets the IKK complex.
MG-132: A proteasome inhibitor that indirectly inhibits NF-κB activation.
Curcumin: A natural compound with NF-κB inhibitory activity.
Uniqueness
NF-κB-IN-10 is unique due to its specific binding affinity and selectivity for the NF-κB pathway. Unlike other inhibitors, NF-κB-IN-10 has shown a higher potency and reduced off-target effects, making it a promising candidate for therapeutic development .
特性
分子式 |
C26H30N2O4 |
|---|---|
分子量 |
434.5 g/mol |
IUPAC名 |
1-[5-[2-[(E)-2-(4-butoxyphenyl)ethenyl]-4,6-dimethoxyphenyl]-3-methylpyrazol-1-yl]ethanone |
InChI |
InChI=1S/C26H30N2O4/c1-6-7-14-32-22-12-9-20(10-13-22)8-11-21-16-23(30-4)17-25(31-5)26(21)24-15-18(2)27-28(24)19(3)29/h8-13,15-17H,6-7,14H2,1-5H3/b11-8+ |
InChIキー |
JCEKFPPSWJKZIB-DHZHZOJOSA-N |
異性体SMILES |
CCCCOC1=CC=C(C=C1)/C=C/C2=C(C(=CC(=C2)OC)OC)C3=CC(=NN3C(=O)C)C |
正規SMILES |
CCCCOC1=CC=C(C=C1)C=CC2=C(C(=CC(=C2)OC)OC)C3=CC(=NN3C(=O)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-nitro-N-[4-[7-(1,2,3,6-tetrahydropyridin-4-yl)imidazo[1,2-a]pyridin-3-yl]phenyl]furan-2-carboxamide](/img/structure/B12390785.png)
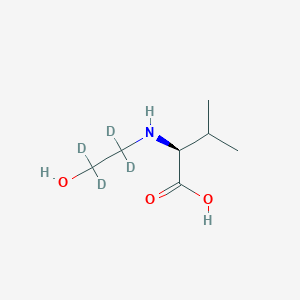
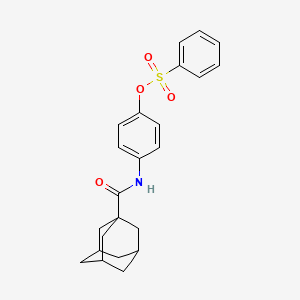
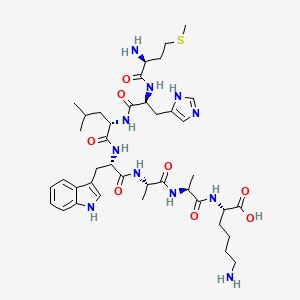

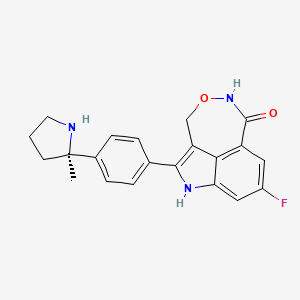
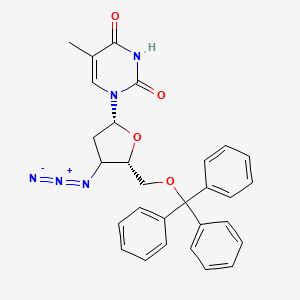
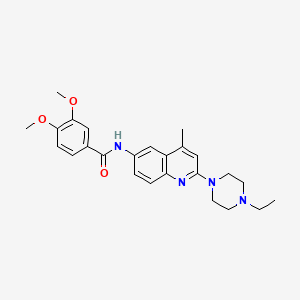





![(NE)-N-[1-[(6-chloropyridin-3-yl)methyl]-4,4,5,5-tetradeuterioimidazolidin-2-ylidene]nitramide](/img/structure/B12390884.png)
